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molecular formula C12H12N2OS B8787324 4-(4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridin-2-YL)phenol CAS No. 1174738-34-1

4-(4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridin-2-YL)phenol

Cat. No. B8787324
M. Wt: 232.30 g/mol
InChI Key: ALHQMCVTOYKMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096612B2

Procedure details

Compound 504 (18.0 g, 47.3 mmol) was dissolved in ethanol (300 ml). To the cooled (−78° C.) solution was added boron tribromide (5 eg, 236 mmol) dropwise. After one hour cooling was removed and the mixture was stirred 16 hrs at room temperature. The reaction was quenched with MeOH, the mixture was concentrated in vacuo to give compound 505 as an oil which was used in the next step without further purification.
Name
Compound 504
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
236 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][C:14]2[N:17]=[C:18]([C:20]3[CH:25]=[CH:24][C:23]([O:26]C)=[CH:22][CH:21]=3)[S:19][C:13]=2[CH2:12]1)=O)C1C=CC=CC=1.B(Br)(Br)Br>C(O)C>[N:17]1[C:14]2[CH2:15][CH2:16][NH:11][CH2:12][C:13]=2[S:19][C:18]=1[C:20]1[CH:25]=[CH:24][C:23]([OH:26])=[CH:22][CH:21]=1

Inputs

Step One
Name
Compound 504
Quantity
18 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC2=C(CC1)N=C(S2)C2=CC=C(C=C2)OC
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
236 mmol
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred 16 hrs at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After one hour cooling
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=C(SC=2CNCCC21)C2=CC=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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